[Ethyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid
Description
[Ethyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid is a structurally unique compound characterized by an ethyl group, a 4-methylsulfanyl-benzyl moiety, and an amino-acetic acid backbone. Its structural features position it within a broader class of bioactive molecules, where the acetic acid moiety may enhance solubility or facilitate interactions with biological targets.
Properties
IUPAC Name |
2-[ethyl-[(4-methylsulfanylphenyl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-3-13(9-12(14)15)8-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGLEPAHWQYWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)SC)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl-(4-methylsulfanyl-benzyl)-amino-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features an ethyl group attached to a benzyl moiety with a methylsulfanyl substituent. Its synthesis typically involves multi-step organic reactions, including alkylation and coupling reactions. The following synthetic route outlines the key steps:
- Formation of the Benzylamine Core : Starting from 4-methylsulfanyl-benzaldehyde, the benzylamine is formed through reductive amination.
- Alkylation : The benzylamine undergoes alkylation with ethyl halides to introduce the ethyl group.
- Formation of the Acetic Acid Moiety : The final product is obtained by coupling the amine with an acetic acid derivative.
Ethyl-(4-methylsulfanyl-benzyl)-amino-acetic acid is believed to interact with various biological targets, potentially acting as an enzyme inhibitor or modulating receptor activity. The specific pathways it influences are under investigation, but it shows promise in areas such as inflammation and cancer therapy.
In vitro Studies
Research indicates that this compound exhibits significant biological activity in cell lines:
- Cell Proliferation Inhibition : In studies involving ovarian carcinoma cells (OVCAR-3), the compound inhibited cell proliferation at concentrations exceeding 100 μM, suggesting its potential as a therapeutic agent against tumors .
- COX-1 Inhibition : The compound has been tested for its ability to inhibit cyclooxygenase-1 (COX-1), an enzyme implicated in inflammation and pain pathways. Selective inhibition of COX-1 has been observed, which may lead to reduced side effects compared to non-selective NSAIDs .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Concentration (μM) | Result |
|---|---|---|---|
| Cell Proliferation | OVCAR-3 Cancer Cell Line | >100 | Significant inhibition |
| COX-1 Inhibition | Enzyme Inhibition Assay | 4 | Selective inhibition |
Case Studies
Several studies have explored the therapeutic potential of ethyl-(4-methylsulfanyl-benzyl)-amino-acetic acid:
- Cancer Research : A study highlighted its efficacy in inhibiting proliferation in ovarian cancer cells, indicating potential as a lead compound for further development .
- Inflammatory Models : Animal models treated with this compound showed reduced inflammation markers, suggesting its utility in inflammatory diseases .
Comparison with Similar Compounds
2-(4-Bromobenzenesulfonamido)acetic acid (I)
- Structure : Features a bromophenyl-sulfonamide group linked to acetic acid.
- Key Differences: Replaces the methylsulfanyl-benzyl group with a bromophenyl-sulfonamide.
- Molecular Weight: ~291.13 g/mol (C₈H₈BrNO₄S).
(4-Amino-benzenesulfonylamino)-acetic acid (II)
- Structure: Contains a 4-aminophenyl-sulfonamide group attached to acetic acid.
- Key Differences: The amino group (-NH₂) on the benzene ring enhances electron-donating properties, contrasting with the electron-rich methylsulfanyl group. This difference may influence pharmacokinetics, such as metabolic stability or interaction with enzymes like carbonic anhydrase .
- Molecular Weight : 230.24 g/mol (C₈H₁₀N₂O₄S).
Halogen-Substituted Analogues
(S)-Amino-(4-Chloro-Phenyl)-Acetic Acid (III)
- Structure: Chlorophenyl group attached to a chiral (S)-amino-acetic acid.
- The (S)-configuration may confer stereospecific biological activity, unlike the target compound’s unspecified chirality .
- Molecular Weight: ~201.63 g/mol (C₈H₈ClNO₂).
Ethyl 4-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate (IV)
- Structure : Combines a fluorophenyl group, methylsulfonyl (-SO₂CH₃), and an ethyl ester.
- Key Differences : The methylsulfonyl group is strongly electron-withdrawing, contrasting with the methylsulfanyl’s moderate electron-donating effects. The ethyl ester moiety may improve lipophilicity compared to the acetic acid group in the target compound .
- Molecular Weight : 394.42 g/mol (C₁₈H₁₉FN₂O₅S).
Functional Group Impact on Properties
Preparation Methods
Synthesis of 4-Methylsulfanyl Benzyl Halides
The introduction of the methylsulfanyl group onto the benzyl position follows methodologies from Patent CN105646306A. Here, 4-halogenobenzyl halides (e.g., 4-bromobenzyl bromide) undergo nucleophilic substitution with sodium methyl mercaptide (NaSCH₃) in dimethylformamide (DMF) under cuprous ion catalysis (e.g., CuBr).
Reaction Conditions :
-
Solvent : DMF
-
Catalyst : Cuprous bromide (0.1–0.5 mol%)
For example, 4-bromobenzyl bromide reacts with NaSCH₃ to yield 4-methylsulfanyl benzyl bromide , a critical intermediate for subsequent amination.
Amination Strategies for Ethyl-(4-Methylsulfanyl-Benzyl)Amine
The ethylamino group is introduced via alkylation of 4-methylsulfanyl benzyl halides with ethylamine. This step parallels reductive amination methods described in Patent CN105481705A, albeit adapted for primary amines.
Direct Alkylation in Polar Solvents
Procedure :
-
Reactant : 4-Methylsulfanyl benzyl bromide (1 equiv) + ethylamine (2–3 equiv)
-
Solvent : Methanol or DMF
-
Base : Triethylamine (to scavenge HBr)
Catalytic Hydrogenation Alternatives
For substrates with nitro precursors (e.g., 4-nitrophenyl acetic acid derivatives), hydrogenation using Pd/C under 1–4 bar H₂ pressure (as in Patent WO2010070368A1) reduces nitro groups to amines. However, this route requires prior nitro functionalization, adding complexity.
Incorporation of the Acetic Acid Moiety
The final step couples the ethyl-(4-methylsulfanyl-benzyl)amine intermediate with a glycine derivative. Two primary approaches are viable:
Alkylation with Haloacetic Acid
Reactants :
-
Ethyl-(4-methylsulfanyl-benzyl)amine + bromoacetic acid
-
Conditions :
Carbodiimide-Mediated Coupling
Adapting methods from Patent CN105481705A, the amine reacts with tert-butyl glycine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by acid hydrolysis:
Procedure :
-
Deprotection : Trifluoroacetic acid (TFA) in dichloromethane.
Yield : ~75–85% (post-hydrolysis).
Comparative Analysis of Methodologies
| Parameter | Alkylation Route | Carbodiimide Route |
|---|---|---|
| Reaction Time | 6–12 hours | 8–10 hours |
| Yield | 60–70% | 75–85% |
| Byproducts | HBr (neutralized) | Urea derivatives |
| Scalability | High | Moderate |
The carbodiimide method offers superior yields but requires expensive reagents, whereas alkylation is more cost-effective for industrial-scale synthesis .
Q & A
Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be reconciled?
- Data Reconciliation Steps :
Solvent Effects : Compare DMSO-d6 vs. CDCl3; aromatic protons shift upfield in polar solvents .
pH Adjustment : Protonation of the amine group in acidic solvents alters coupling patterns.
Dynamic Exchange : Use low-temperature NMR to resolve rotameric equilibria in the ethyl ester group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
